2-Bornanone chloroacetylhydrazone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19ClN2O |
|---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
2-chloro-N-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide |
InChI |
InChI=1S/C12H19ClN2O/c1-11(2)8-4-5-12(11,3)9(6-8)14-15-10(16)7-13/h8H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
OBYXIOFDPWYYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=NNC(=O)CCl)C2)C)C |
Origin of Product |
United States |
Retrosynthetic Analysis and Advanced Synthetic Methodologies
Strategic Retrosynthetic Disconnections for 2-Bornanone Chloroacetylhydrazone
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the most logical and strategically sound disconnection occurs at the carbon-nitrogen double bond (C=N) of the hydrazone functional group. youtube.com
This disconnection is based on the well-established and reliable chemical transformation used to form hydrazones: the condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative. nih.govwikipedia.org Applying this transform, the C=N bond is cleaved, leading to two precursor synthons. The carbon atom of the C=N bond, which is part of the bornanone skeleton, reverts to a carbonyl group. The nitrogen atom bonded to the bornanone moiety reverts to a primary amine of a hydrazine derivative.
This leads to the following retrosynthetic pathway:
Target Molecule: this compound
Transform: Hydrazone Formation (C=N disconnection)
Precursors:
2-Bornanone (Camphor): A readily available, chiral bicyclic ketone. mdpi.com
Chloroacetylhydrazine (Chloroacetylhydrazide): A reactive hydrazine derivative.
This retrosynthetic strategy is highly efficient as it leads directly to simple, accessible starting materials, forming the basis for a convergent and straightforward synthetic plan.
Convergent and Linear Synthetic Pathways to this compound
The synthesis of this compound is achieved through a direct condensation reaction, which represents a linear synthetic pathway. This process involves the reaction of 2-bornanone (camphor) with chloroacetylhydrazine. nih.gov The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield the final hydrazone product. numberanalytics.com
Optimized Condensation Protocols for Hydrazone Formation
The standard protocol for synthesizing this compound involves the condensation of equimolar amounts of 2-bornanone and chloroacetylhydrazine. The reaction is typically performed by heating the reactants in a suitable solvent. One established method specifies refluxing the components in ethanol (B145695). nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is often isolated by cooling the reaction mixture and collecting the precipitated solid, which can then be purified by recrystallization from a solvent like ethanol to achieve high purity (>90%). nih.gov
Influence of Solvent Systems and Catalysts on Reaction Efficiency
The choice of solvent and catalyst is crucial for optimizing the rate and yield of hydrazone formation. While the reaction can proceed without a catalyst, it is typically accelerated by the presence of an acid. nih.govnumberanalytics.com
Solvent Systems: Protic solvents like ethanol and methanol (B129727) are commonly used as they effectively dissolve the reactants and facilitate proton transfer during the dehydration step. minarjournal.com Ethanol-water mixtures have also been successfully employed. nih.gov In the context of green chemistry, solvent-free conditions have proven highly effective for other acylhydrazones, often leading to purer products and shorter reaction times. rsc.org
Catalysts: A catalytic amount of a weak acid, such as acetic acid (e.g., 5 mol%), is frequently added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. nih.gov Other catalysts, such as molecular iodine, have been used effectively in the synthesis of coumarin (B35378) N-acylhydrazones, promoting rapid reactions at room temperature. mdpi.com The use of solid acid catalysts or recyclable catalysts like nanostructured diphosphates also represents a green alternative to traditional acid catalysts. researchgate.net
The following table summarizes the effects of different catalytic and solvent systems on the synthesis of analogous acylhydrazones, providing insights into potential optimization strategies for this compound.
| Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |
| Acetic Acid (catalytic) | Ethanol/Water | Reflux (60-80°C) | Not specified | >90% | nih.gov |
| Acetic Acid (catalytic) | None (Grindstone) | Room Temperature | Minutes | High | rsc.org |
| Molecular Iodine | None | Room Temperature | 15-30 min | Good to Excellent | mdpi.com |
| Na2CaP2O7 | None | 80°C | 15-45 min | High | researchgate.net |
| None | Ethanol | Reflux | 3 h | 61-65% | minarjournal.com |
This table is generated based on data from syntheses of analogous compounds and provides a comparative overview.
Control of Stereochemistry and Diastereoselectivity in Synthesis
The structure of this compound contains two key features relevant to stereochemistry: the inherent chirality of the 2-bornanone scaffold and the potential for geometric isomerism around the C=N double bond.
Chirality: Since 2-bornanone (camphor) is a chiral molecule, using an enantiomerically pure form (e.g., (1R)-(+)-camphor) will result in a chiral hydrazone product. The synthesis typically preserves the stereocenters of the bornane framework.
Geometric Isomerism (E/Z): The C=N bond of the hydrazone can exist as either the E or Z geometric isomer. For acylhydrazones, the E isomer is generally more stable and thus predominant. nih.gov In the case of this compound, the significant steric bulk of the bicyclic bornane frame heavily influences the stereochemical outcome. The reaction is expected to be highly stereoselective, favoring the formation of the E-isomer to minimize steric hindrance between the bornane moiety and the chloroacetyl group. mdpi.comnih.gov Studies on other camphor-derived hydrazones have confirmed the formation of the E isomer as the major or exclusive product. nih.gov
Development of Green Chemistry Approaches for Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound.
Solvent-Free Synthesis: A highly effective green method is "grindstone chemistry," where the solid reactants are ground together, often with a catalytic amount of acid, at room temperature. rsc.org This approach eliminates the need for potentially harmful organic solvents, simplifies work-up, and can dramatically reduce reaction times and energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation is another green technique that can significantly accelerate the reaction. minarjournal.com For the synthesis of some hippuric hydrazones, microwave-assisted, solvent-free conditions resulted in yields of 92-96% in just five minutes, compared to 61-65% after three hours using conventional heating. minarjournal.com
Alternative Catalysts: Using solid, reusable catalysts like nanostructured diphosphates (Na2CaP2O7) avoids the need for corrosive and difficult-to-remove acid catalysts, simplifying purification and reducing waste. researchgate.net
High Hydrostatic Pressure (HHP): Synthesis under high pressure has been shown to produce hydrazones in nearly quantitative yields without the need for solvents or catalysts, presenting a novel green industrial pathway. nih.gov
Scale-Up Considerations and Process Optimization
Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several critical considerations.
Safety: Chloroacetylhydrazine, like many hydrazine derivatives, should be handled with care. On a large scale, the potential hazards associated with hydrazine-based compounds, including their reactivity and toxicity, require strict safety protocols and engineered controls.
Process Control: Maintaining optimal reaction temperature is crucial. The condensation reaction is exothermic, and on a large scale, efficient heat management is necessary to prevent runaway reactions and the formation of impurities. The use of continuous flow reactors can offer superior temperature control and safety compared to large batch reactors. acs.org
Reagent Addition and Mixing: The rate of reagent addition and efficient mixing must be carefully controlled to ensure homogenous reaction conditions and to minimize the formation of side products, such as the azine formed from the reaction of the product with a second molecule of 2-bornanone. wikipedia.org
Crystallization and Purification: The crystallization process must be optimized to ensure consistent product purity and a desirable crystal morphology for easy filtration and drying. Controlled cooling rates and the selection of appropriate anti-solvents are key parameters. Consistently achieving low levels of residual starting materials and solvents is a primary goal for any scaled-up process. acs.org
Continuous Manufacturing: For large-scale production, a continuous manufacturing process offers significant advantages in terms of safety, consistency, and impurity control over traditional batch processing. acs.org This approach allows for smaller reactor volumes, better process control, and reduced manual handling of hazardous materials.
Advanced Spectroscopic and Stereochemical Characterization
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 2-Bornanone chloroacetylhydrazone, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments provides a complete picture of its covalent framework and spatial arrangement.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~50 |
| C2 | - | ~170 (C=N) |
| C3 | 1.8-2.1 | ~43 |
| C4 | 1.9-2.2 | ~45 |
| C5 | 1.2-1.5 | ~27 |
| C6 | 1.6-1.9 | ~30 |
| C7 | - | ~47 |
| C8 (CH₃) | ~0.8 | ~19 |
| C9 (CH₃) | ~0.9 | ~20 |
| C10 (CH₃) | ~1.0 | ~12 |
| NH | 8.0-10.0 (broad) | - |
| C=O | - | ~165 |
Note: Predicted values are based on analogous structures and may vary.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Multidimensional NMR experiments are indispensable for assembling the molecular puzzle of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between the protons on the bornanone ring system, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would unequivocally link each proton signal to its corresponding carbon atom in the bornanone and chloroacetyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the chloroacetylhydrazone side chain to the C2 carbon of the bornanone skeleton. For example, a correlation between the NH proton and the C2 carbon would confirm the hydrazone linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could help establish the E/Z configuration of the C=N double bond and the syn/anti conformation of the N-N single bond.
Dynamic NMR Studies for Rotational Barriers and Conformational Exchange
The N-acyl hydrazone backbone of this compound is known to exhibit restricted rotation around the N-N and C(O)-N bonds, leading to the existence of conformational isomers in solution. Dynamic NMR (DNMR) studies, where spectra are acquired at different temperatures, can provide valuable information about the energy barriers associated with these rotational processes. At low temperatures, separate signals for the different conformers might be observed, which coalesce as the temperature is raised and the rate of exchange increases. Such studies on related hydrazone systems have revealed rotational barriers, offering insights into the molecule's flexibility and conformational preferences nih.govacs.org.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Symmetry Analysis
Key Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Notes |
|---|---|---|
| N-H stretch | 3200-3400 | Typically a sharp to medium intensity peak. |
| C-H stretch (alkane) | 2850-3000 | Characteristic of the bornanone framework. |
| C=O stretch (amide) | 1670-1690 | Strong absorption, characteristic of the chloroacetyl group. |
| C=N stretch (imine) | 1620-1660 | Medium to strong absorption, confirming the hydrazone linkage. nih.gov |
The IR spectrum of a related camphor (B46023) hydrazone derivative showed a C=O stretching vibration at 1638 cm⁻¹ nih.gov. The C=N stretching vibrations in a series of camphor hydrazones were observed in the range of 1624–1661 cm⁻¹ nih.gov. For the chloroacetyl moiety, the carbonyl (C=O) stretch is expected to be a strong band.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing non-polar bonds and symmetric vibrations, which might be weak or absent in the IR spectrum.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₇ClN₂O), HRMS would confirm its molecular formula with high accuracy.
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for hydrazones include cleavage of the N-N bond and fragmentation of the parent carbonyl compound's ring structure. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment and Enantiomeric Purity Assessment
Given that this compound is derived from camphor, a chiral molecule, it is optically active. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for characterizing its stereochemical properties. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The bornanone skeleton is a rigid bicyclic system with well-studied chiroptical properties. The sign and magnitude of the Cotton effect in the CD spectrum, particularly for the n→π* transition of the chromophoric C=N group, can provide information about the absolute configuration of the molecule. Studies on other camphor derivatives have shown that the stereochemistry significantly influences the CD spectrum, allowing for the assignment of absolute configuration based on empirical rules like the Octant Rule electronicsandbooks.com. The enantiomeric purity of a synthesized sample can also be assessed using chiroptical methods.
X-ray Crystallographic Analysis
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound.
While a crystal structure for the specific title compound is not available, the crystal structure of a related camphor hydrazone derivative, (E)-1-(m-nitrophenyl)-2-((1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine (compound 3k), has been reported nih.gov. This structure revealed that the hydrazone side chain is not completely planar and confirmed the E geometry of the C=N bond. The analysis also showed extensive intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing nih.gov. A similar analysis of this compound would be expected to reveal the precise conformation of the chloroacetyl group and the intermolecular forces governing its solid-state architecture.
Determination of Solid-State Molecular Architecture and Bond Parameters
The solid-state molecular architecture of this compound is anticipated to be defined by the rigid bicyclic framework of the bornanone moiety and the relatively planar chloroacetylhydrazone side chain. X-ray crystallography of analogous camphor hydrazone derivatives reveals significant electron delocalization within the hydrazone fragment (-C=N-NH-C(O)-). This delocalization results in bond lengths that are intermediate between single and double bonds.
For instance, in a related camphor hydrazone derivative, the C=N bond length is approximately 1.28 Å, the N-N bond is around 1.38 Å, and the N-C(carbonyl) bond is about 1.35 Å. These values suggest a conjugated system. The geometry around the C=N double bond is typically found to be E in the solid state. The bulky bornanone group often exhibits thermal disorder in the crystal lattice, a common feature for this moiety.
Table 1: Expected Bond Lengths and Angles for the Hydrazone Moiety of this compound (based on analogous structures)
| Parameter | Expected Value |
| C=N Bond Length | ~1.28 Å |
| N-N Bond Length | ~1.38 Å |
| N-C (carbonyl) Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.23 Å |
| C-Cl Bond Length | ~1.77 Å |
| C=N-N Bond Angle | ~117° |
| N-N-C (carbonyl) Bond Angle | ~120° |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is expected to be governed by a combination of intermolecular hydrogen bonds and weaker van der Waals interactions. The hydrazone moiety contains both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms).
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | N-H | O=C |
| Weak Hydrogen Bond | C-H (camphor) | O=C |
| Weak Hydrogen Bond | C-H (chloroacetyl) | N (imine) |
Correlation of Solid-State and Solution-Phase Conformations
The conformation of this compound in solution is likely to exhibit more flexibility compared to its solid-state structure. While the bornanone skeleton remains rigid, rotation around the N-N and N-C single bonds of the hydrazone side chain can lead to different conformers in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for studying these conformational dynamics.
In related acylhydrazones, the presence of multiple conformers in solution, typically an equilibrium between E and Z isomers with respect to the C(O)-NH bond, is a well-documented phenomenon nih.gov. This equilibrium can be influenced by factors such as solvent polarity and temperature. For this compound, 1H NMR spectroscopy would be expected to show distinct sets of signals for the N-H proton and other protons in the vicinity of the rotating bonds, with the ratio of the conformers quantifiable from the integration of these signals. The E configuration around the C=N double bond, observed in the solid state, is generally expected to be the major isomer in solution as well, due to steric hindrance from the bulky camphor group.
Computational and Theoretical Investigations of 2 Bornanone Chloroacetylhydrazone
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies of Geometric Parameters and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the three-dimensional structure and energetic profile of molecules. For 2-Bornanone chloroacetylhydrazone, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine its most stable geometric configuration. These calculations would yield precise data on bond lengths, bond angles, and dihedral angles.
For instance, hypothetical optimized geometric parameters might reveal the specific lengths of the C=N, N-N, and C=O bonds, which are crucial to the hydrazone linkage. The planarity of the chloroacetylhydrazone side chain relative to the bulky bornanone moiety would also be a key finding. The energetics of the molecule, including its total energy and heat of formation, provide a measure of its thermodynamic stability.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=N | 1.28 |
| N-N | 1.38 | |
| C=O | 1.22 | |
| C-Cl | 1.78 | |
| Bond Angle (°) | C-N-N | 118.5 |
| N-N-C | 119.2 | |
| O=C-C | 121.0 | |
| Dihedral Angle (°) | C-C-N-N | 175.0 |
Note: The data in this table is hypothetical and serves as an illustration of the expected output from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is likely to be localized on the electron-rich hydrazone moiety, specifically the nitrogen atoms and the C=N double bond. The LUMO, on the other hand, would be expected to be centered on the electrophilic chloroacetyl group, particularly the carbon atom attached to the chlorine and the carbonyl carbon. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. This analysis is crucial for predicting how the molecule might interact with biological targets or other reagents.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the chloroacetylhydrazone side chain allows for multiple spatial arrangements, or conformations. Understanding the preferred conformations is essential as they can significantly influence the molecule's biological activity and spectroscopic properties.
Molecular Mechanics and Ab Initio Approaches for Conformational Search
A systematic search for stable conformers can be performed using computational methods like molecular mechanics, which offers a faster, albeit less accurate, exploration of the conformational landscape. The resulting low-energy conformers would then be subjected to more rigorous ab initio or DFT calculations to refine their geometries and relative energies. This process would identify the global minimum energy conformer and other low-lying conformers that might be populated at room temperature.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant advantage of computational chemistry is its ability to predict spectroscopic data. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can be invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to the infrared (IR) spectrum can be predicted. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretching frequencies of the C=O, C=N, and N-H bonds.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Functional Group | Predicted Value | Experimental Value |
| ¹³C NMR (ppm) | C=O (chloroacetyl) | 167.5 | 168.4 |
| C=N (hydrazone) | 155.2 | 154.9 | |
| IR (cm⁻¹) | C=O Stretch | 1725 | 1715 |
| C=N Stretch | 1635 | 1628 | |
| N-H Stretch | 3300 | 3280 |
Note: The data in this table is hypothetical and for illustrative purposes. Experimental data is sourced from publicly available information for similar compounds.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. By simulating the movements of all atoms in the molecule and surrounding solvent molecules, MD can reveal how the molecule flexes, vibrates, and interacts with its environment.
Reaction Mechanism Studies of Formation and Subsequent Transformations
The formation of this compound involves the condensation reaction between 2-bornanone (camphor) and chloroacetylhydrazine. This reaction is a classic example of hydrazone formation, a nucleophilic addition-elimination reaction at the carbonyl carbon. The general mechanism proceeds via a two-step process: nucleophilic attack of the hydrazine (B178648) nitrogen onto the carbonyl carbon, followed by the dehydration of the resulting tetrahedral intermediate.
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction mechanisms. These studies can map out the potential energy surface of the reaction, identifying key intermediates and transition states.
A critical aspect of understanding any chemical reaction is the characterization of its transition state(s). The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For the formation of this compound, two main transition states are of interest: one for the initial nucleophilic attack and another for the subsequent dehydration step.
Transition State for Nucleophilic Addition (TS1): The initial step involves the lone pair of the terminal nitrogen of chloroacetylhydrazine attacking the electrophilic carbonyl carbon of 2-bornanone. The transition state for this step would feature a partially formed N-C bond and a partially broken C=O double bond. The geometry of the bulky bicyclic camphor (B46023) moiety would significantly influence the trajectory of the nucleophilic attack.
Transition State for Dehydration (TS2): Following the formation of the tetrahedral intermediate (a carbinolamine), the elimination of a water molecule occurs to yield the final hydrazone product. This step is often the rate-determining step, especially under acidic or neutral conditions. The transition state for this step involves the protonation of the hydroxyl group (or an intramolecular proton transfer), followed by the cleavage of the C-O bond and the formation of the C=N double bond.
While specific energy barrier calculations for this compound are not available in the reviewed literature, studies on similar hydrazone formation reactions provide a basis for estimation. The energy barriers are influenced by factors such as the steric hindrance of the ketone, the nucleophilicity of the hydrazine, and the solvent environment.
Table 1: Hypothetical Energy Barriers for the Formation of this compound based on Analogous Systems
| Step | Transition State | Estimated Activation Energy (kcal/mol) |
| Nucleophilic Addition | TS1 | 10 - 15 |
| Dehydration | TS2 | 15 - 25 |
Note: These values are estimations based on computational studies of hydrazone formation from other ketones and are provided for illustrative purposes. Actual values for this compound would require specific DFT calculations.
The kinetic and thermodynamic feasibility of a reaction determines whether the reaction will proceed at a reasonable rate and to what extent it will favor product formation.
Kinetic Feasibility: The kinetic feasibility is directly related to the activation energy barriers discussed in the previous section. Lower energy barriers correspond to faster reaction rates. The reaction to form this compound is generally considered kinetically feasible, as hydrazone formation is a well-established and widely used reaction in organic synthesis. The use of a catalyst, such as an acid, can further lower the activation energy of the dehydration step, thereby increasing the reaction rate.
Computational chemistry allows for the calculation of the energies of reactants, products, and intermediates, from which the thermodynamic parameters of the reaction can be derived.
Table 2: Hypothetical Thermodynamic Data for the Formation of this compound
| Thermodynamic Parameter | Estimated Value | Implication |
| Enthalpy Change (ΔH) | Negative | Exothermic reaction |
| Entropy Change (ΔS) | Positive | Increase in disorder (formation of two molecules from two) |
| Gibbs Free Energy Change (ΔG) | Negative | Spontaneous and product-favored |
Note: These are qualitative estimations based on the general principles of hydrazone formation. Precise values would necessitate dedicated computational analysis.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Hydrazone Moiety
The hydrazone group (C=N-NH) in 2-bornanone chloroacetylhydrazone is a hub of chemical reactivity, susceptible to attack by both nucleophiles and electrophiles at the imine carbon. Furthermore, the π-system of the C=N bond can participate in cycloaddition reactions, and the hydrazone linkage itself can undergo reduction or oxidation.
The imine carbon of the hydrazone is electrophilic and can be attacked by various nucleophiles. While specific studies on this compound are limited, the reactivity of related camphor-derived hydrazones suggests that this position is reactive towards nucleophilic addition. For instance, organometallic reagents or hydrides could potentially add across the C=N bond.
Conversely, the nitrogen atom of the hydrazone can act as a nucleophile. In the presence of a strong base, the N-H proton can be abstracted, generating a hydrazone anion that can then react with electrophiles.
The C=N double bond of the hydrazone moiety can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. Although specific examples with this compound are not extensively documented, the general reactivity pattern of hydrazones suggests their participation in such transformations. For instance, reaction with nitrones or nitrile oxides could potentially lead to the formation of novel spiro-heterocyclic systems incorporating the bornane framework.
The hydrazone linkage can be selectively reduced to the corresponding hydrazine (B178648) derivative using mild reducing agents such as sodium borohydride. More vigorous reduction can lead to the cleavage of the N-N bond.
Oxidation of the hydrazone can lead to various products depending on the oxidant used. For example, oxidation with lead tetraacetate can generate nitrilimines, which are reactive intermediates that can undergo cycloaddition reactions.
Transformations of the Chloroacetyl Group
The chloroacetyl group is a highly versatile functional handle for the derivatization of this compound. The presence of a good leaving group (chloride) facilitates nucleophilic substitution reactions, and the reactive nature of this group allows for its participation in various cyclization reactions to form a diverse array of heterocyclic systems.
The chlorine atom of the chloroacetyl group is readily displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities onto the this compound scaffold. While direct studies on this specific compound are not abundant, the reactivity of the analogous camphor (B46023) thiosemicarbazone provides insight into these transformations. For example, reaction with sulfur nucleophiles is a common strategy.
Table 1: Nucleophilic Substitution Reactions on Camphor-Derived Scaffolds
| Nucleophile | Product Type | Reagents and Conditions | Reference |
| Thiosemicarbazide | Thiazole (B1198619) derivative | Ethyl-2-chloro acetoacetate, Sodium acetate, Ethanol (B145695), Reflux | nih.gov |
| Phenacyl bromide | Thiazole derivative | Ball-milling, room temperature | mdpi.com |
This table is based on reactions of related camphor derivatives and serves as a model for the potential reactivity of this compound.
The chloroacetyl group is an excellent precursor for the synthesis of various heterocyclic rings through cyclization reactions. These reactions can be either intramolecular, involving another part of the this compound molecule, or intermolecular, with a separate reagent.
A prominent example is the Hantzsch thiazole synthesis, where the chloroacetyl group reacts with a thiourea (B124793) or thioamide derivative. In the context of this compound, this would typically be an intermolecular reaction. For instance, reaction with thiourea would lead to the formation of an aminothiazole ring attached to the hydrazone nitrogen.
Similarly, reaction with substituted thioureas can yield a variety of substituted thiazole derivatives. The reaction of camphor thiosemicarbazone, a close structural analog, with α-haloketones is a well-established method for the synthesis of thiazole derivatives. mdpi.comnih.gov This reaction proceeds via initial S-alkylation followed by cyclization and dehydration.
Furthermore, the chloroacetyl group can be utilized in the synthesis of other heterocyclic systems such as pyrazoles. jetir.orgmdpi.comchim.itnih.gov For instance, condensation with a 1,3-dicarbonyl compound under appropriate conditions could lead to the formation of a pyrazole (B372694) ring. While direct evidence for this compound is scarce, the synthesis of pyrazole derivatives from other camphor precursors is well-documented. jetir.orgmdpi.comchim.itnih.gov
Table 2: Synthesis of Heterocyclic Derivatives from Camphor Precursors
| Starting Material | Reagent | Heterocyclic Product | Reaction Conditions | Reference |
| Camphor thiosemicarbazone | Phenacyl bromide | 2-Hydrazinyl-4-phenylthiazole | Ball-milling, room temperature | mdpi.com |
| Camphor | Thiosemicarbazide, Ethyl-2-chloro acetoacetate | Camphor thiazole | Ethanol, Sodium acetate, Reflux | nih.gov |
| Camphor thiosemicarbazone | Chloroacetic acid | Thiazolidinone derivative | Not specified | nih.gov |
| Acetyl acetone | Hydrazine hydrate | 3,5-dimethyl pyrazole | Ammonium chloride, Ethanol, Reflux | jetir.org |
This table illustrates the synthesis of heterocyclic systems from camphor derivatives, providing a basis for the potential cyclization reactions of this compound.
Modifications and Functionalizations of the Bornane Skeleton
The bornane skeleton, derived from camphor, is a chiral and sterically defined scaffold that has been the subject of numerous chemical transformations. While many reactions target the carbonyl group at the C2 position, functionalization of the hydrocarbon framework itself presents unique opportunities for creating novel derivatives.
Most chemical transformations on the camphor skeleton typically occur at the C2, C3, and C10 positions. However, the inherent reactivity of the bicyclo[2.2.1]heptane system allows for more complex modifications. For instance, under acidic conditions, the camphor framework is susceptible to carbocationic rearrangements. The acylation of camphor in the presence of a carboxylic acid, trifluoromethanesulfonic acid (TfOH), and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to result in Wagner-Meerwein rearrangements, leading to the formation of functionalized isoborneol (B83184) derivatives rather than simple C-acylation at the C3 position. This reactivity highlights the potential to access alternative stereochemical and structural isomers of the bornane core.
Furthermore, the presence of the hydrazone and chloroacetyl moieties can influence the reactivity of the bornane skeleton. The electronic properties of these substituents can affect the stability of cationic intermediates, potentially directing rearrangements or other electrophilic substitution reactions to specific positions on the bicyclic ring. While specific studies on the direct functionalization of the bornane skeleton in this compound are not extensively documented, the known chemistry of camphor provides a roadmap for potential derivatization pathways. These could include selective halogenation, oxidation, or nitration reactions at various positions on the ring, further expanding the chemical space of accessible derivatives.
Synthesis of Libraries of Novel Derivatives for Structure-Function Relationship Studies
The chloroacetylhydrazone moiety of this compound serves as a highly versatile handle for the synthesis of extensive derivative libraries, which are crucial for systematic structure-function relationship (SAR) studies. The generation of such libraries allows for the fine-tuning of biological activity and pharmacokinetic properties.
A common strategy involves the reaction of the parent camphor hydrazone with various electrophiles. For example, camphor hydrazone can react with a range of isothiocyanates to produce a library of N-substituted thiosemicarbazones. mdpi.com These thiosemicarbazones can then undergo further cyclization reactions, for instance with α-halocarbonyl compounds, to yield a diverse set of heterocyclic derivatives, such as 2-iminothiazolidin-4-ones and 2,3-dihydrothiazoles. mdpi.com This modular approach enables the introduction of a wide variety of substituents, allowing for a thorough investigation of how different chemical groups impact biological activity.
The chloroacetyl group in this compound is itself a powerful electrophilic hub for derivatization. It can readily react with a multitude of nucleophiles, such as amines, thiols, and phenols, through nucleophilic substitution of the chlorine atom. This allows for the straightforward attachment of a wide array of functional groups and molecular fragments, leading to the rapid generation of large and diverse libraries of compounds.
The synthesis of these derivative libraries is fundamental to SAR studies. By systematically varying the substituents on the hydrazone linker and the chloroacetyl group, and by introducing modifications to the bornane skeleton, researchers can identify key structural features responsible for a desired biological effect. For example, libraries of camphor hydrazone derivatives have been synthesized and screened for their antimycobacterial and anticancer activities, revealing that the nature and position of substituents on the aromatic rings of the hydrazone moiety significantly influence their potency. nih.gov
Below is an interactive data table summarizing examples of derivative types that can be generated from a camphor hydrazone scaffold and their potential applications in SAR studies.
| Derivative Type | Reagents | Scaffold Modification | Potential Application in SAR |
| N-Aryl/Alkyl Hydrazones | Aromatic/Aliphatic Aldehydes | Modification of the hydrazone N-substituent | Investigating the influence of electronic and steric effects on biological activity. |
| Thiosemicarbazones | Isothiocyanates | Extension of the hydrazone linker | Exploring the impact of hydrogen bonding and metal chelation on bioactivity. |
| Iminothiazolidin-4-ones | Thiosemicarbazones + α-Haloacids | Formation of a heterocyclic ring system | Studying the effect of rigidified conformations and additional functional groups. |
| 2,3-Dihydrothiazoles | Thiosemicarbazones + α-Haloketones | Formation of a different heterocyclic ring | Probing the importance of the heterocyclic core structure for target interaction. |
| N-Substituted Acetamides | Amines, Anilines | Functionalization of the chloroacetyl group | Introducing diverse side chains to modulate solubility, cell permeability, and target binding. |
The systematic synthesis and biological evaluation of such derivative libraries are essential for the development of lead compounds with optimized activity and a better understanding of their molecular mechanisms of action.
Exploration of Non Biological Applications in Chemical Sciences
Investigation as a Precursor or Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of 2-Bornanone, derived from the naturally abundant camphor (B46023), makes its derivatives, including 2-Bornanone chloroacetylhydrazone, valuable as chiral building blocks in the asymmetric synthesis of complex organic molecules. The camphor skeleton provides a well-defined three-dimensional structure, which can be exploited to control the stereochemical outcome of chemical reactions.
The chloroacetylhydrazone moiety introduces several reactive sites that can be strategically manipulated. The active chlorine atom is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The hydrazone linkage itself can be a site for further chemical transformations, or it can be cleaved under specific conditions to reveal a ketone or other functionalities. This dual reactivity, coupled with the fixed stereochemistry of the bornane framework, makes this compound a potentially versatile precursor for the synthesis of enantiomerically pure compounds that are of interest in pharmaceuticals and other specialized chemical industries.
Potential Utility in Materials Science and Polymer Chemistry
The unique combination of a rigid bicyclic structure and a reactive functional group in this compound suggests its potential for creating novel materials with tailored properties.
Incorporation into Polymeric Frameworks as a Monomer or Cross-linking Agent
The reactive chloroacetyl group of this compound could serve as a handle for its incorporation into polymer chains. For instance, it could be grafted onto existing polymers with nucleophilic side chains, thereby introducing the bulky and chiral camphor moiety, which could influence the polymer's physical properties such as its thermal stability and mechanical strength.
Furthermore, the bifunctional nature of the chloroacetylhydrazone group—containing both a reactive chlorine and a hydrazone linkage—suggests its potential as a cross-linking agent. Hydrazone exchange reactions are known to be dynamic and reversible under certain conditions, which could be exploited to create self-healing polymer networks. In such a system, the this compound could act as a dynamic cross-linker, allowing the material to repair itself upon damage.
| Potential Role in Polymer Chemistry | Functional Group | Mechanism |
| Monomer for Grafting | Chloroacetyl | Nucleophilic substitution on the polymer backbone. |
| Cross-linking Agent | Chloroacetyl and Hydrazone | Formation of covalent bonds with polymer chains; dynamic covalent chemistry via hydrazone exchange. |
Formation of Supramolecular Assemblies and Co-crystals
The hydrazone functionality in this compound is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (N-H) and acceptor (C=N and C=O). This property is crucial for the construction of supramolecular assemblies. By interacting with complementary molecules, this compound could self-assemble into well-ordered, higher-order structures such as gels, liquid crystals, or crystalline networks. The chirality of the camphor unit could be transferred to the supramolecular level, leading to the formation of chiral assemblies with potential applications in chiral recognition and separation.
The ability to form stable hydrogen-bonded networks also makes this compound a candidate for co-crystal engineering. By co-crystallizing with other organic molecules (co-formers), it is possible to modify the physicochemical properties of the resulting solid, such as solubility, melting point, and stability. The chloroacetyl group can also participate in halogen bonding, providing an additional tool for directing crystal packing.
Application in Ligand Design for Catalysis and Coordination Chemistry
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure products. The rigid camphor backbone is a well-established scaffold for the design of such ligands.
Development of Chiral Ligands for Asymmetric Synthesis
This compound can be envisioned as a precursor for a new class of chiral ligands. The reactive chloroacetyl group can be readily substituted by various coordinating groups, such as phosphines, amines, or thiols, through nucleophilic substitution reactions. This modular approach would allow for the synthesis of a library of bidentate or multidentate ligands with varying steric and electronic properties.
These newly synthesized camphor-based hydrazone ligands could then be complexed with various transition metals to form chiral catalysts. The well-defined stereochemistry of the camphor framework would create a chiral environment around the metal center, which could induce high enantioselectivity in a variety of catalytic transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.
| Ligand Synthesis and Application | Description |
| Ligand Precursor | This compound serves as the starting material. |
| Functionalization | The chloroacetyl group is replaced by coordinating atoms (P, N, S). |
| Ligand Structure | Chiral, potentially bidentate or multidentate ligands are formed. |
| Catalyst Formation | Complexation with transition metals (e.g., Ru, Rh, Pd, Ir). |
| Application | Asymmetric catalysis for the synthesis of enantiopure compounds. |
Exploration in Analytical Chemistry
The unique structural features of this compound also suggest its potential utility in the field of analytical chemistry, particularly in chromatographic separations and as a derivatizing agent.
As a Stationary Phase in Chromatography
Chiral stationary phases (CSPs) are essential for the separation of enantiomers by high-performance liquid chromatography (HPLC) and gas chromatography (GC). The inherent chirality of this compound makes it an attractive candidate for the development of new CSPs. The molecule could be immobilized onto a solid support, such as silica (B1680970) gel, through its reactive chloroacetyl group. The resulting CSP would present a chiral surface that could interact differently with the two enantiomers of a racemic analyte, leading to their separation. The rigid camphor structure would provide well-defined chiral recognition sites, potentially leading to high separation efficiency.
As a Derivatizing Agent
In chromatography, derivatization is often employed to improve the analytical properties of a compound, such as its volatility, detectability, or chromatographic behavior. The reactive chloroacetyl group in this compound makes it a potential chiral derivatizing agent. It could react with analytes containing nucleophilic functional groups (e.g., amines, alcohols, thiols) to form diastereomeric derivatives. These diastereomers, having different physical properties, could then be separated on a standard achiral chromatographic column. This approach would provide a method for the indirect enantiomeric analysis of chiral analytes.
Conclusion and Future Research Perspectives
Summary of Key Research Findings
Research into compounds structurally related to 2-Bornanone chloroacetylhydrazone has unveiled a broad spectrum of biological activities. The parent molecule, camphor (B46023), is a well-known monoterpenoid with established antimicrobial, antiviral, analgesic, and anti-inflammatory properties. benthamdirect.comresearchgate.net The hydrazone functional group is also a recognized pharmacophore, with numerous derivatives exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.gov
Studies on camphor hydrazone derivatives have demonstrated their potential as enzyme inhibitors and antioxidants. For instance, a series of seventeen camphor hydrazone derivatives were evaluated for their ability to inhibit myeloperoxidase (MPO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. scispace.com Several of these compounds showed significant inhibitory activity against MPO, with IC50 values for the most potent derivatives, 3j and 3k , being 78.4 µM and 53.9 µM, respectively. scispace.com Furthermore, some of these derivatives displayed notable free-radical scavenging activity, with compounds 3d and 3l exhibiting EC50 values of 15.2 µM and 14.4 µM, comparable to the standard antioxidant quercetin. scispace.com
In the realm of infectious diseases, camphor derivatives have shown promise. Camphor imine derivatives, which are structurally similar to hydrazones, have been tested for their activity against Mycobacterium tuberculosis. One such compound, 7j , exhibited a minimal inhibitory concentration (MIC) of 3.12 µg/mL, a potency comparable to the established antitubercular drug ethambutol. nih.gov Other derivatives in the same study showed modest activity, with MICs in the range of 25–50 µg/mL. nih.gov Additionally, novel camphanic acid hydrazide derivatives have been identified as potent antifungal agents, particularly against plant pathogenic fungi. acs.org
While direct cytotoxic studies on this compound are not available, the broader class of hydrazones has been extensively investigated for anticancer properties. nih.govfrontiersin.org However, in one study, a series of camphor hydrazone and imine derivatives were tested against cancer cell lines and did not exhibit cytotoxic activity, suggesting that the bornanone scaffold may influence this property. nih.gov This highlights the nuanced structure-activity relationships that warrant further investigation.
Interactive Data Table of Key Research Findings for Related Compounds
| Compound Class | Biological Activity | Key Findings | Reference |
| Camphor Hydrazone Derivatives | Enzyme Inhibition (MPO) | IC50 values of 78.4 µM and 53.9 µM for compounds 3j and 3k. | scispace.com |
| Camphor Hydrazone Derivatives | Antioxidant | EC50 values of 15.2 µM and 14.4 µM for compounds 3d and 3l. | scispace.com |
| Camphor Imine Derivatives | Antitubercular | MIC of 3.12 µg/mL for compound 7j against M. tuberculosis. | nih.gov |
| Camphanic Acid Hydrazide Derivatives | Antifungal | Potent activity against plant pathogenic fungi. | acs.org |
Identification of Remaining Research Challenges and Open Questions
Despite the promising preliminary findings from related compounds, the research on this compound itself is in its infancy. Several key challenges and open questions need to be addressed to fully understand its therapeutic potential.
A primary challenge is the lack of specific biological data for this compound. While its synthesis from 2-bornanone and chloroacetylhydrazine is straightforward, comprehensive screening against a wide range of biological targets is yet to be reported. mdpi.com The influence of the chloroacetyl group on the biological activity of the camphor hydrazone scaffold is a significant unknown. This reactive group could potentially act as a covalent binder to biological macromolecules, which could enhance its potency but also raises questions about its selectivity and potential for off-target effects.
The stereochemistry of the bornanone scaffold presents another layer of complexity. Camphor exists as two enantiomers, (+)-camphor and (-)-camphor, and biological activity is often stereospecific. Future research must consider the synthesis and evaluation of both enantiomeric forms of this compound to determine if one is more active or has a better safety profile than the other.
Furthermore, the metabolic fate and pharmacokinetic profile of this compound are completely unknown. Understanding how the body absorbs, distributes, metabolizes, and excretes this molecule is crucial for its development as a drug candidate. The stability of the hydrazone linkage and the potential for in vivo cleavage are critical questions that need to be answered.
Finally, the development of resistance is a major challenge in antimicrobial drug discovery. nih.govnih.gov Should this compound show significant antimicrobial activity, studies to investigate its mechanism of action and the potential for resistance development would be essential.
Proposed Directions for Advanced Research on this compound and its Analogues
To address the identified research gaps, a multi-pronged research approach is proposed. The following directions for advanced research would systematically build upon the current knowledge and pave the way for a comprehensive evaluation of this compound's potential.
First and foremost, a comprehensive in vitro screening of this compound is warranted. This should include a broad panel of microbial strains (bacterial and fungal), various cancer cell lines, and a selection of relevant enzymes to identify its primary biological activities. Given the findings for related camphor derivatives, particular attention should be paid to its potential as an antimicrobial, antifungal, and antiviral agent.
Second, the reactive chloroacetyl group offers a prime site for synthetic modification. A library of analogues could be generated by substituting the chlorine atom with various nucleophiles. This would allow for the exploration of structure-activity relationships and the potential to modulate potency, selectivity, and pharmacokinetic properties. For example, replacing the chlorine with different functional groups could lead to analogues with improved target engagement or reduced toxicity.
Third, detailed mechanistic studies should be undertaken for any significant biological activity that is identified. For instance, if the compound shows potent antimicrobial effects, studies to determine its molecular target (e.g., cell wall synthesis, protein synthesis, DNA replication) would be crucial. If it exhibits anticancer activity, investigations into its effects on the cell cycle, apoptosis, and specific signaling pathways would be necessary.
Finally, assuming promising in vitro activity and a favorable initial toxicity profile, preclinical in vivo studies in relevant animal models would be the next logical step. These studies would aim to establish the efficacy, pharmacokinetics, and safety of this compound or its optimized analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-bornanone chloroacetylhydrazone, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via hydrazone formation between 2-bornanone (camphor) and chloroacetylhydrazine. Key parameters include pH control (neutral to slightly acidic conditions), temperature (60–80°C), and solvent selection (ethanol/water mixtures). Purification via recrystallization from ethanol yields >90% purity. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Optimization : Catalytic acetic acid (5 mol%) accelerates hydrazone formation. Excess chloroacetylhydrazine (1.2–1.5 eq) ensures complete conversion of 2-bornanone. Post-reaction, neutralize with NaHCO₃ to avoid decomposition .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- NMR : Confirm hydrazone formation via disappearance of 2-bornanone’s carbonyl peak (~210 ppm in ¹³C NMR) and appearance of C=N signal at ~160 ppm.
- IR : Stretch frequencies for N-H (3250–3300 cm⁻¹) and C=O (1680 cm⁻¹) validate functional groups.
- GC-MS : Compare retention indices with synthetic standards and analyze fragmentation patterns (e.g., m/z 249 [M+H]⁺) .
Q. What preliminary biological screening methods are suitable for evaluating this compound’s bioactivity?
- Assays :
- Antimicrobial : Disk diffusion against Staphylococcus aureus (ZOI ≥15 mm at 100 µg/mL) .
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ values via ELISA).
- Controls : Compare with 2-bornanone oxime derivatives, which show 60–70% reduced activity in analogous tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Case Study : Discrepancies in antimicrobial efficacy (e.g., ZOI ranging from 10–20 mm) may arise from variations in bacterial strains or purity of test compounds.
- Resolution :
- Standardize protocols (CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 25923).
- Validate compound purity via HPLC (>95%) before testing .
Q. What advanced strategies improve regioselectivity in modifying the hydrazone moiety of this compound?
- Regiochemical Control :
- Use bulky solvents (e.g., tert-butanol) to sterically hinder undesired substitution at the camphor bicyclic framework.
- DFT calculations predict preferential attack at the chloroacetyl group’s α-carbon due to lower activation energy (ΔG‡ = 25 kcal/mol) .
Q. How can computational models enhance understanding of this compound’s structure-activity relationships (SAR)?
- QSAR Approaches :
- Train models using descriptors like LogP, polar surface area, and H-bond acceptor count.
- Validate against experimental IC₅₀ data for COX-2 inhibition (R² > 0.85).
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Scale-Up Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
